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Compound of Interest

Compound Name: 2-(Methylsulfinyl)phenol

Cat. No.: B086891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Methylsulfinyl)phenol, also known as methyl(2-hydroxyphenyl) sulfoxide, is an organic

compound of interest in various chemical research domains. A thorough understanding of its

structural and electronic properties is crucial for its application and further development. This

technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylsulfinyl)phenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are

not widely available in public databases, this guide compiles expected values based on the

analysis of closely related compounds and established spectroscopic principles.
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Property Value

Molecular Formula C₇H₈O₂S

Molecular Weight 156.20 g/mol

CAS Number 1074-02-8

Appearance Not specified

Melting Point Not specified

Boiling Point Not specified

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of 2-(Methylsulfinyl)phenol is expected to show distinct signals for

the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are

influenced by the electron-withdrawing nature of the sulfinyl group and the electron-donating

hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 - 7.8 m 2H
Aromatic protons

(ortho to -S(O)CH₃)

~7.0 - 7.4 m 2H

Aromatic protons

(meta and para to -

S(O)CH₃)

~5.0 - 6.0 br s 1H Hydroxyl proton (-OH)

~2.7 s 3H
Methyl protons (-

S(O)CH₃)

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration,

solvent, and temperature.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments in the

molecule. The aromatic region will show multiple signals due to the substitution pattern.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 C-OH (ipso-carbon)

~145 C-S(O)CH₃ (ipso-carbon)

~130 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~115 Aromatic CH

~44 -S(O)CH₃
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Note: The assignments are predictive and based on data from similar aromatic sulfoxides.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Methylsulfinyl)phenol is expected to show characteristic absorption bands for

the hydroxyl, sulfoxide, and aromatic moieties.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad, Strong
O-H stretch (hydrogen-

bonded)

3100 - 3000 Medium Aromatic C-H stretch

~1040 Strong S=O stretch

1600 - 1450 Medium Aromatic C=C stretch

~1250 Strong C-O stretch (phenol)

Note: The S=O stretching frequency in aromatic sulfoxides is a characteristic and strong

absorption.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Possible Fragment

156 [M]⁺ (Molecular Ion)

141 [M - CH₃]⁺

125 [M - OCH₃]⁺ or [M - S(O)]⁺

97 [C₆H₅O]⁺

77 [C₆H₅]⁺

Note: The molecular ion peak at m/z 156 is expected to be observed. Fragmentation may

involve the loss of the methyl group, the sulfinyl group, or rearrangement of the aromatic ring.

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for phenolic compounds are

well-established. Below are generalized procedures.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The spectral width

should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each

carbon. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-

160 ppm).

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film between two salt plates

(e.g., NaCl or KBr) if it is a liquid or a low-melting solid. If it is a solid, it can be prepared as a

KBr pellet or as a mull in Nujol.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is

first recorded. Then, the sample spectrum is recorded. The final spectrum is an average of

multiple scans to improve the signal-to-noise ratio.

Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2-(Methylsulfinyl)phenol.
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Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and

structural elucidation of 2-(Methylsulfinyl)phenol.

Interrelationship of Spectroscopic Data
This diagram shows how the information from different spectroscopic techniques is

complementary and contributes to the final structural determination.
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Interrelationship of Spectroscopic Data
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Caption: A diagram showing the complementary nature of NMR, IR, and MS in determining the

structure of 2-(Methylsulfinyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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